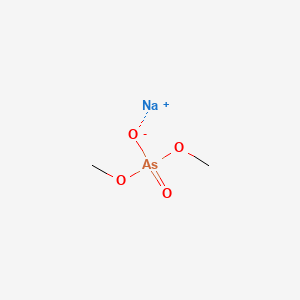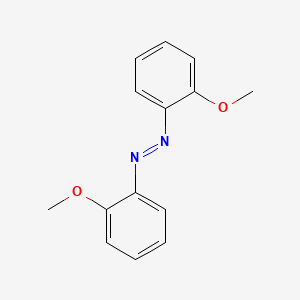
Hept-1-EN-5-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-1-EN-5-yne is an organic compound with the molecular formula C7H10. It belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-1-EN-5-yne can be synthesized through various organic chemistry techniques. One common method involves the partial hydrogenation of hept-1-yne using supported palladium and tungsten catalysts. This process is carried out under mild reaction conditions, typically at low temperatures (around 393 K) to achieve high selectivity and conversion rates .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bimetallic catalysts. These catalysts, such as palladium-tungsten supported on gamma-alumina, are employed to enhance the efficiency and selectivity of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions: Hept-1-EN-5-yne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Partial hydrogenation can convert the triple bond to a double bond, yielding hept-1-ene.
Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Palladium or nickel catalysts are commonly used for hydrogenation reactions.
Substitution: Organolithium reagents or Grignard reagents are often employed for substitution reactions
Major Products Formed:
Oxidation: Various alcohols, ketones, or carboxylic acids.
Reduction: Hept-1-ene.
Substitution: Depending on the substituent, a range of substituted this compound derivatives.
Scientific Research Applications
Hept-1-EN-5-yne has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of polymers, pharmaceuticals, and fine chemicals
Mechanism of Action
The mechanism of action of Hept-1-EN-5-yne involves its interaction with various molecular targets. For instance, during hydrogenation reactions, the compound adsorbs onto the surface of the catalyst, where the triple bond interacts with the active sites. This interaction facilitates the addition of hydrogen atoms, converting the triple bond to a double bond .
Comparison with Similar Compounds
Hept-1-yne: Similar in structure but lacks the double bond.
Hept-1-ene: Contains only a double bond and no triple bond.
Hex-1-yne: A shorter alkyne with similar reactivity.
Uniqueness: Hept-1-EN-5-yne is unique due to the presence of both a double bond and a triple bond within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
CAS No. |
821-40-9 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
hept-1-en-5-yne |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,5,7H2,2H3 |
InChI Key |
AMSMDGCMDNFUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)

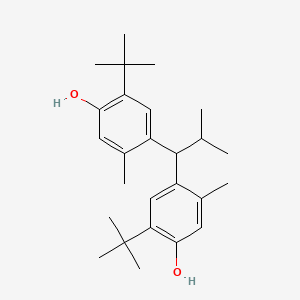
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
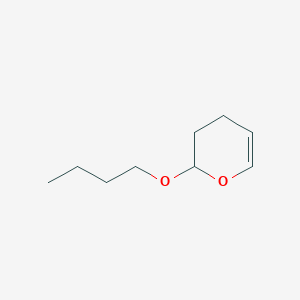

![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
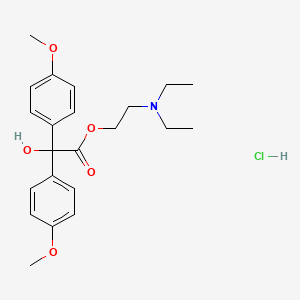
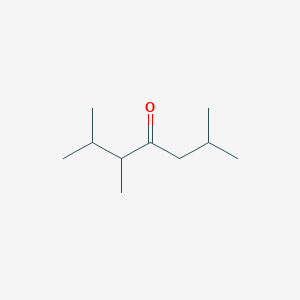
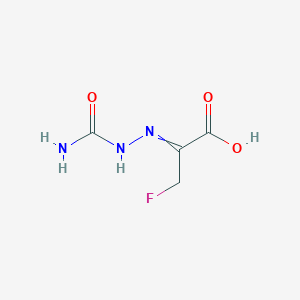
![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)

